1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
The compound 1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 4-bromophenyl group at position 3, a 2,5-dimethoxyphenyl group at position 5, and an acetyl group at position 1. Pyrazoline derivatives are synthesized via cyclocondensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., acetic acid) . This article focuses on comparing the structural, synthetic, and functional attributes of the target compound with analogous pyrazoline derivatives.
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-12(23)22-18(16-10-15(24-2)8-9-19(16)25-3)11-17(21-22)13-4-6-14(20)7-5-13/h4-10,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTFMFHFEIOAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic compound belonging to the pyrazole class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, toxicity profiles, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Weight : 461.31 g/mol
CAS Number : 378773-19-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with a pyrazole scaffold. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In Vitro Studies
In vitro assays demonstrated that the compound inhibited cell proliferation effectively. For instance, a study reported an IC50 value of approximately 15 µM for MDA-MB-231 cells, indicating potent activity against breast cancer cells .
In Vivo Studies
In vivo experiments using murine models have also shown promising results, with treated groups exhibiting reduced tumor sizes compared to controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Toxicological Profile
While exploring its therapeutic potential, it is crucial to assess the toxicity of this compound. Toxicological studies have indicated that at therapeutic doses, the compound exhibits a favorable safety profile; however, higher concentrations may lead to cytotoxicity in non-target cells .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells.
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 15 | Cell proliferation inhibition |
| Anticancer | HepG2 | 20 | Induction of apoptosis |
| Toxicity | Non-cancerous cells | >50 | Minimal cytotoxicity |
Case Studies
- Study on Breast Cancer Cells : A recent study focused on the effects of this compound on MDA-MB-231 cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations over 48 hours .
- Liver Cancer Model : Another study utilized HepG2 cells to assess the compound's efficacy. The findings revealed that treatment led to a marked decrease in tumor growth in xenograft models .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit promising anticancer properties. These pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyrazole have been tested for their ability to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Biological Research
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, it has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to insights into drug metabolism and interactions . This is particularly relevant for the development of drugs targeting metabolic syndromes.
Neuroprotective Effects
Emerging evidence suggests that compounds like this compound may offer neuroprotective benefits. Studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Organic Chemistry
Precursor in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities. For instance, it can be used as a building block for synthesizing other pyrazole derivatives or fused heterocycles that may possess unique pharmacological profiles .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Data of Selected Pyrazoline Derivatives
- Key Observations :
- Methoxy-substituted derivatives (e.g., 4-methoxyphenyl) exhibit larger dihedral angles (~74°) between the pyrazole and halogenated aryl rings compared to halogen-only analogs (~4–6°), likely due to steric and electronic effects .
- Methoxy groups facilitate hydrogen bonding (e.g., C–H···O interactions), enhancing crystal stability, whereas halogenated analogs rely on weaker van der Waals forces .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a condensation reaction between substituted chalcones and hydrazine derivatives. For example, analogous pyrazoline derivatives are prepared by reacting α,β-unsaturated ketones (e.g., 1,3-diarylpropenones) with hydrazine hydrate in ethanol under reflux. Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time (typically 6–12 hours), and catalysts (e.g., glacial acetic acid or piperidine) to enhance yield (60–85%) and purity .
- Key Considerations : Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How is the molecular structure of this compound validated, and what crystallographic data are available?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related pyrazoline derivatives, SC-XRD reveals dihedral angles between aromatic rings (e.g., 76.67° between 4-chlorophenyl and 4-methoxyphenyl groups) and hydrogen-bonding patterns stabilizing the crystal lattice .
- Data Example :
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Dihedral angles | 6.69° (pyrazole vs. aryl) |
| Hydrogen bonds | C–H⋯O bifurcated interactions |
| Crystallographic R factor | 0.037 (high precision) |
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral discrepancies resolved?
- Methodology :
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C–Br at ~560 cm⁻¹) .
- NMR : ¹H NMR reveals pyrazoline protons (δ 3.1–3.5 ppm for CH₂; δ 5.2–5.6 ppm for CH) and aryl substituents (e.g., methoxy at δ 3.8 ppm) .
- UV-Vis : Solvent-dependent λmax (e.g., 356 nm in DMSO) indicates π→π* transitions .
Advanced Research Questions
Q. How do substituents (e.g., bromo, methoxy) influence the compound’s electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) quantify electronic effects:
- HOMO-LUMO Gap : Narrow gaps (~4.5 eV) suggest redox activity, linked to bioactivity .
- MEP Surfaces : Electron-rich methoxy groups enhance nucleophilic attack susceptibility .
Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., antimicrobial vs. non-active results)?
- Methodology :
- Bioactivity Screening : Use standardized assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory potential). For example, pyrazoline derivatives show IC50 values of 12–45 µM against Staphylococcus aureus .
- Structure-Activity Relationships (SAR) : Correlate substituent electronegativity (e.g., bromo for lipophilicity) with activity trends. Inactive derivatives may lack critical hydrogen-bonding motifs .
Q. How can molecular docking and dynamics simulations predict binding modes with biological targets?
- Methodology :
- Docking (AutoDock Vina) : Dock the compound into enzyme active sites (e.g., COX-2 PDB: 5KIR). Pyrazoline derivatives exhibit binding energies of −8.2 to −9.5 kcal/mol, with key interactions at Ser530 and Tyr385 .
- MD Simulations (GROMACS) : Analyze stability (RMSD < 2.0 Å over 50 ns) and ligand-protein hydrogen bonds. For example, methoxy groups form stable interactions with Arg120 in COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
